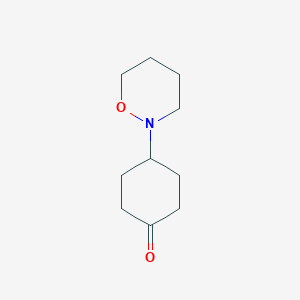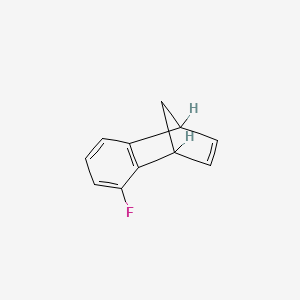![molecular formula C6H3F2N3 B8570099 4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)
4,7-difluoro-3H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Difluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the imidazo[4,5-c]pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-difluoro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyridine with a fluorinated aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine ring. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide or ethanol, and a catalyst, such as a Lewis acid or a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4,7-Difluoro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of partially or fully reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives with various functional groups.
科学的研究の応用
4,7-Difluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 4,7-difluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 4,5-Difluoro-1H-imidazo[4,5-c]pyridine
- 4,6-Difluoro-1H-imidazo[4,5-c]pyridine
- 4,7-Dichloro-1H-imidazo[4,5-c]pyridine
Uniqueness
4,7-Difluoro-1H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C6H3F2N3 |
|---|---|
分子量 |
155.10 g/mol |
IUPAC名 |
4,7-difluoro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) |
InChIキー |
QBPJSVISRPFKIQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=N1)F)NC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole](/img/structure/B8570020.png)
![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)



![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)
![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)







